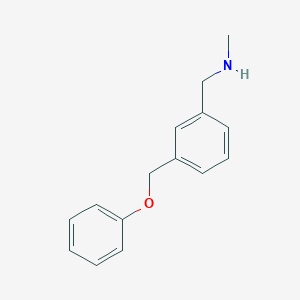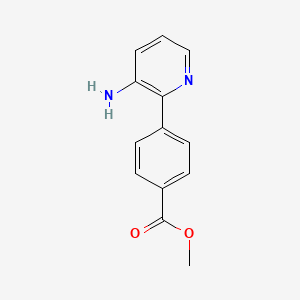
1-Fluoro-4-isopropoxybenzene
Descripción general
Descripción
1-Fluoro-4-isopropoxybenzene is a chemical compound with the molecular formula C9H11FO . It has an average mass of 154.181 Da and a monoisotopic mass of 154.079391 Da .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-isopropoxybenzene consists of a benzene ring with a fluorine atom and an isopropoxy group attached to it . The InChI code for this compound is1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Fluoro-4-isopropoxybenzene include a molecular weight of 154.18 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 154.079393132 g/mol .Aplicaciones Científicas De Investigación
Tumor Promotion Studies
1-Fluoro-2,4-dinitrobenzene (a related compound to 1-Fluoro-4-isopropoxybenzene) has been identified as a potent tumor-promoting agent in studies involving mice. These findings highlight the potential of this compound in cancer research, particularly in understanding the mechanisms of tumor promotion and the relationship with the immune system (Bock et al., 1969).
Photochemistry and Photolysis Studies
The photolysis of 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-trifluoromethylbenzene has been extensively studied. This research is crucial in understanding the chemical behavior of fluoroaromatic compounds under various conditions, which has implications in fields like environmental science and material chemistry (Al-ani, 1973).
Chemical Modification Studies
Studies have explored the reaction of 1-Fluoro-2,4-dinitrobenzene with cysteine, revealing insights into the mechanism of action of toxicants functioning as alkylating agents. Such studies are pivotal in toxicology and pharmacology (Burchfield, 1958).
Amination Reactions
Research into the reaction of 4-fluoro-1-acyl-benzene with N-substituted ethanolamine under microwave irradiation has been conducted. This work contributes to synthetic chemistry, especially in the context of creating new chemical entities (Tao Xiao-chun, 2008).
Erythrocyte Membrane Studies
1-Fluoro-2,4-dinitrobenzene has been used to study erythrocyte membranes, revealing its impact on cell permeability. This research is significant in the study of cell biology and the understanding of cell membrane dynamics (Berg et al., 1965).
Spectroscopy Studies
The laser Raman and infrared spectra of 1-fluoro 2:4-dinitrobenzene have been analyzed, which is crucial in the field of molecular spectroscopy and aids in understanding the molecular structure and bonding (Ansari et al., 1979).
Polymerization Studies
1-Fluoro-4-isopropoxybenzene has been utilized in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. This application is significant in polymer science for developing new materials with specific properties (Morgan et al., 2010).
Synthesis and Crystallography
The synthesis and crystallographic analysis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, which is structurally related to 1-Fluoro-4-isopropoxybenzene, have been reported. Such research is vital in organic synthesis and the study of crystal structures (Sweeney et al., 2018).
Photophysical Properties
The photophysical properties of 1,4-diethynyl-2-fluorobenzene in solutions and crystals have been explored. This research is important in understanding the properties of organic compounds under different states, with applications in material science (Levitus et al., 2001).
PET Tracer Development
The development of PET tracers using fluorinated compounds, which are structurally similar to 1-Fluoro-4-isopropoxybenzene, has been studied. This is crucial in the field of medical imaging and diagnostics (Pan et al., 2013).
Propiedades
IUPAC Name |
1-fluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOLDRFHJLOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612594 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-isopropoxybenzene | |
CAS RN |
459-06-3 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



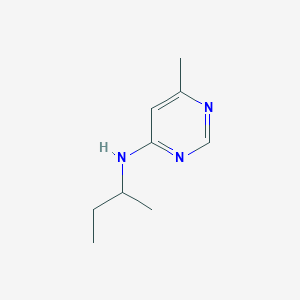
![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)


![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)
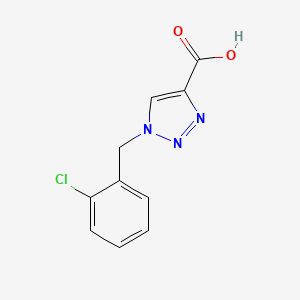
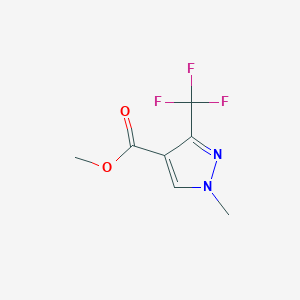
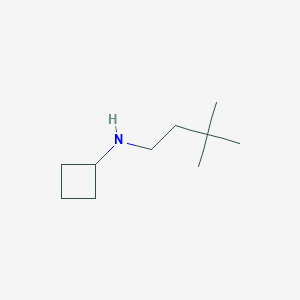
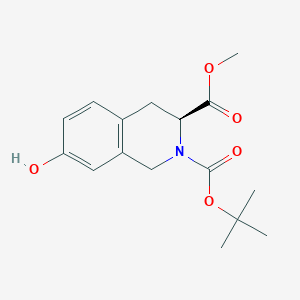
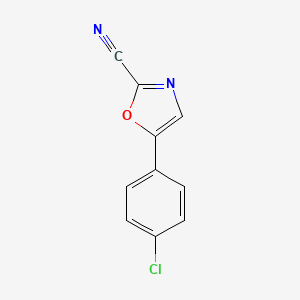
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
